molecular formula C5H10ClN B180657 3-Chloro-1-methylpyrrolidine CAS No. 10603-46-0

3-Chloro-1-methylpyrrolidine

Cat. No. B180657
CAS RN: 10603-46-0
M. Wt: 119.59 g/mol
InChI Key: CAHQEQOLLRTHEM-UHFFFAOYSA-N
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Description

3-Chloro-1-methylpyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is used in various chemical reactions and has significant importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 3-Chloro-1-methylpyrrolidine involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methylpyrrolidine consists of a five-membered pyrrolidine ring with a chlorine atom and a methyl group attached .


Chemical Reactions Analysis

3-Chloro-1-methylpyrrolidine is involved in various chemical reactions. It is used in the synthesis of substituted pyridines with diverse functional groups . It also plays a role in the synthesis of bioactive molecules characterized by the pyrrolidine ring .


Physical And Chemical Properties Analysis

3-Chloro-1-methylpyrrolidine has an average mass of 119.593 Da and a mono-isotopic mass of 119.050179 Da .

Scientific Research Applications

  • Synthesis of Pyrrolidine Derivatives

    • Researchers have developed methods to prepare 3-amino-2-methylpyrrolidines, which are valuable in the synthesis of pharmaceuticals like antipsychotics. One such method involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to create 3-bromopyrrolidines and subsequently 3-azidopyrrolidines. The final reduction of these compounds yields 3-amino-2-methylpyrrolidines with high efficiency, demonstrating a formal synthesis pathway for drugs like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
  • Fluorination of Pyrrolidine Compounds

    • The fluorination of 1-methylpyrrole, a close relative of 3-Chloro-1-methylpyrrolidine, has been studied, leading to various fluorinated pyrrolidine derivatives. This process, which involves potassium tetrafluorocobaltate(III) and cobalt(III) fluoride, yields compounds like octafluoro-1-methylpyrrolidine and its derivatives. These substances have potential applications in material science and pharmaceuticals (Coe, Smith, Tatlow, & Wyatt, 1975).
  • Study of Pyrrolidine Alkaloids in Ants

    • Research into the absolute configuration of 3-methylpyrrolidine alkaloids from ants' poison glands has been conducted. This work is crucial for understanding the biological and chemical properties of these compounds, which may have implications in ecology and biochemistry (Koob, Rudolph, & Veith, 1997).
  • Synthesis of Indole Derivatives

    • The compound 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole demonstrates the versatility of pyrrolidine derivatives in synthesizing complex organic molecules. This compound, produced by reacting indole with 1-methylpyrrolidin-2-one, shows potential in various chemical and pharmaceutical applications (Helliwell, Aghazadeh, Baradarani, & Joule, 2009).
  • Antimicrobial Properties of Pyrrolidine Derivatives

    • Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit significant antifungal activities. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Cvetković et al., 2019).
  • Application in Polymerization

    • Quasiliving isobutylene polymerization research has utilized derivatives like N-methylpyrrolidine, leading to polyisobutylene chains with potential applications in material science and engineering (Storey, Stokes, & Harrison, 2005).

Future Directions

The future directions of 3-Chloro-1-methylpyrrolidine involve its use in the design of new pyrrolidine compounds with different biological profiles . It is expected to continue playing a significant role in drug discovery due to its versatile scaffold .

properties

IUPAC Name

3-chloro-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQEQOLLRTHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494987
Record name 3-Chloro-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methylpyrrolidine

CAS RN

10603-46-0
Record name 3-Chloro-1-methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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